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molecular formula C11H12F2O3 B8301413 2-Difluoromethyloxy-4,6-dimethylphenyl acetic acid

2-Difluoromethyloxy-4,6-dimethylphenyl acetic acid

Cat. No. B8301413
M. Wt: 230.21 g/mol
InChI Key: SIGUZHYDQNYRIP-UHFFFAOYSA-N
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Patent
US06358887B1

Procedure details

19.2 g of 2-difluoromethyloxy-4,6-dimethylphenylacetaldehyde (XXXIV-c-1) as the crude product were dissolved in 270 ml of tert-butanol, the solution was mixed with 90.4 g of 2-methyl-2-butene, and a solution of 90 g of sodium dihydrogen phosphate and 42 g of sodium chlorite in 353 ml of water was subsequently added dropwise at room temperature. The mixture was stirred for four hours and then stirred into 400 ml of ethyl acetate, and the phases were separated. The aqueous phase was extracted two more times using ethyl acetate, and the combined organic phases were dried over magnesium sulphate and concentrated. After stirring with hexane, 11 g of solid were isolated, from which 2.5 g (14% of theory via 2 steps) of 2-difluoromethyloxy-4,6-dimethylphenylacetic acid of melting point 124-127° C. were obtained.
Name
2-difluoromethyloxy-4,6-dimethylphenylacetaldehyde
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Quantity
353 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[O:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[CH2:12][CH:13]=[O:14].CC(=CC)C.P([O-])(O)(O)=[O:22].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[F:1][CH:2]([F:15])[O:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[CH2:12][C:13]([OH:22])=[O:14] |f:2.3,4.5|

Inputs

Step One
Name
2-difluoromethyloxy-4,6-dimethylphenylacetaldehyde
Quantity
19.2 g
Type
reactant
Smiles
FC(OC1=C(C(=CC(=C1)C)C)CC=O)F
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
90.4 g
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
42 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
353 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted two more times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
After stirring with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
Name
Type
product
Smiles
FC(OC1=C(C(=CC(=C1)C)C)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 12.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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